2-Chloro-4-(tert-pentyl)phenol is an organic compound with the molecular formula C11H15ClO and a molecular weight of approximately 198.69 g/mol. This compound is a chlorinated derivative of phenol, characterized by the presence of a chlorine atom at the second position and a tert-pentyl group at the fourth position on the aromatic ring. Its structure suggests potential sites for various
2-Chloro-4-(tert-pentyl)phenol, also known as 4-tert-amyl-2-chlorophenol, is an organic compound with the chemical formula C11H15ClO. It is a white crystalline solid at room temperature Source: American Elements: . PubChem provides additional details on its structure and properties Source: PubChem: .
The chemical behavior of 2-Chloro-4-(tert-pentyl)phenol is influenced by its functional groups, which allow it to participate in several types of reactions:
2-Chloro-4-(tert-pentyl)phenol has been studied for its antimicrobial properties, which make it a candidate for use in disinfectants and preservatives. Its mode of action primarily involves interacting with microbial cell membranes, leading to cell lysis or inhibition of growth. Additionally, it has been investigated for potential therapeutic effects due to its antimicrobial activity, although further research is necessary to fully understand its biological mechanisms .
The synthesis of 2-Chloro-4-(tert-pentyl)phenol typically involves the chlorination of 4-(tert-pentyl)phenol. The process generally includes:
Studies on 2-Chloro-4-(tert-pentyl)phenol indicate that environmental factors can influence its efficacy and stability. For example, interactions with other chemicals may alter its biological activity or reactivity. Understanding these interactions is crucial for optimizing its use in various applications, particularly in pharmaceuticals and disinfectants .
Several compounds share structural similarities with 2-Chloro-4-(tert-pentyl)phenol, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2,6-Dichloro-4-(tert-pentyl)phenol | Two chlorine atoms at positions 2 and 6 | Enhanced antimicrobial activity compared to 2-Chloro-4-(tert-pentyl)phenol |
| 2-Bromo-6-nitro-4-(trifluoromethyl)aniline | Bromine and nitro groups present | Different reactivity due to bromine substitution |
| 2-tert-Butyl-4-methylphenol | tert-butyl and methyl groups | Distinct steric effects influencing chemical behavior |
The uniqueness of 2-Chloro-4-(tert-pentyl)phenol lies in the specific positioning of its chlorine and tert-pentyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and antimicrobial activity, making it particularly valuable for industrial applications .
The thermal behavior of 2-Chloro-4-(tert-pentyl)phenol demonstrates characteristic properties typical of substituted phenolic compounds with significant structural modifications. The compound exhibits a boiling point of 257.4°C at 760 mmHg [1] [2], representing a substantial elevation compared to unsubstituted phenol (182°C). This 75°C increase reflects the combined influence of the chloro substituent and the bulky tert-pentyl group on intermolecular interactions.
The tert-pentyl substituent contributes significantly to the elevated boiling point through increased van der Waals interactions resulting from the larger molecular volume and surface area. The branched alkyl structure provides additional hydrophobic interactions while the chlorine atom introduces dipole-dipole interactions that further enhance intermolecular attractive forces. The molecular weight of 198.69 g/mol [1] [2] [3] represents a 94 g/mol increase over phenol, contributing to reduced volatility and enhanced thermal stability.
Thermal decomposition analysis of related chlorophenol compounds indicates that decomposition typically occurs above 300°C under oxidative conditions [4]. The presence of the tert-pentyl group may provide additional thermal stability through steric protection of the phenolic hydroxyl group, potentially extending the useful temperature range for applications requiring thermal stability.
| Property | Value | Comparison to Phenol | Structural Influence |
|---|---|---|---|
| Boiling Point | 257.4°C at 760 mmHg | Higher (Phenol: 182°C) | tert-Pentyl group increases molecular weight |
| Thermal Decomposition | >300°C (estimated) | Similar or higher | Chloro and alkyl groups may enhance stability |
| Vapor Pressure (25°C) | Low (<1 mmHg) | Lower than phenol | Reduced volatility from increased molecular size |
| Thermal Stability Range | Ambient to ~250°C | Extended range | Bulky substituents provide steric protection |
The solubility profile of 2-Chloro-4-(tert-pentyl)phenol demonstrates a complex interplay between hydrophilic and hydrophobic structural elements. Experimental solubility data indicates sparingly soluble behavior in chloroform, with slight solubility observed in dimethyl sulfoxide and methanol [3]. This pattern reflects the compound's amphiphilic nature, where the phenolic hydroxyl group provides hydrogen bonding capability while the tert-pentyl substituent contributes significant hydrophobic character.
In polar protic solvents such as methanol and ethanol, moderate solubility is expected due to hydrogen bonding interactions between the phenolic hydroxyl group and solvent molecules. However, the bulky tert-pentyl group limits these interactions by creating steric hindrance and introducing significant hydrophobic character that opposes dissolution in highly polar environments.
Water solubility is anticipated to be limited and strongly pH-dependent [5] [6]. At physiological pH (around 7.4), the compound exists predominantly in its neutral form, as the predicted pKa of 8.81±0.31 [3] indicates that significant deprotonation occurs only at pH values above 8.5. In alkaline conditions where deprotonation occurs, aqueous solubility would increase substantially due to the formation of the more polar phenolate anion.
Nonpolar solvents such as hexane and benzene are expected to show poor solubility despite the presence of the hydrophobic tert-pentyl group. The phenolic hydroxyl group introduces sufficient polarity to prevent effective dissolution in purely nonpolar media. However, solvents of intermediate polarity, particularly chlorinated solvents like chloroform and dichloromethane, demonstrate good solvation capability through a combination of dipole-induced dipole interactions and van der Waals forces.
| Solvent Type | Expected Solubility | Dominant Interactions |
|---|---|---|
| Water | Limited (pH dependent) | Hydrogen bonding (limited by hydrophobic tert-pentyl) |
| Polar Protic Solvents | Moderate | Hydrogen bonding + dipole interactions |
| Polar Aprotic Solvents | Moderate to good | Dipole-dipole interactions |
| Nonpolar Solvents | Poor to very poor | Weak van der Waals forces only |
| Intermediate Polarity Solvents | Good | Dipole-induced dipole + van der Waals |
The acid-base behavior of 2-Chloro-4-(tert-pentyl)phenol in aqueous systems is characterized by a predicted pKa value of 8.81±0.31 [3], positioning it as a moderately weak acid compared to unsubstituted phenol (pKa = 10.0) [7]. This enhanced acidity results from the electron-withdrawing effects of the chloro substituent, which stabilizes the conjugate phenolate anion through inductive effects.
The chlorine atom in the ortho position relative to the hydroxyl group exerts a significant inductive electron-withdrawing effect, increasing the acidity by approximately 1.2 pKa units compared to phenol. This effect is consistent with literature values for other chlorophenol isomers, where 2-chlorophenol exhibits pKa values of 8.3-8.6 [8], demonstrating the substantial influence of halogen substitution on phenolic acidity.
The tert-pentyl substituent in the para position provides a weak electron-donating effect through hyperconjugation and inductive donation from the alkyl groups. However, this effect is insufficient to counteract the stronger electron-withdrawing influence of the chloro substituent. The bulky nature of the tert-pentyl group may also provide some steric protection to the phenolate anion, potentially affecting the equilibrium position.
In aqueous systems, the compound exhibits typical weak acid behavior with equilibrium established between the molecular form and the phenolate anion:
C₁₁H₁₅ClO ⇌ C₁₁H₁₄ClO⁻ + H⁺
At pH values below 7.8 (approximately one unit below the pKa), the compound exists predominantly (>90%) in its protonated, molecular form. At pH values above 9.8 (approximately one unit above the pKa), the deprotonated phenolate anion predominates. The Henderson-Hasselbalch equation governs this equilibrium relationship, allowing prediction of species distribution at any given pH value.
| Compound | pKa | Relative Acidity |
|---|---|---|
| 2-Chloro-4-(tert-pentyl)phenol | 8.81 (predicted) | Enhanced by Cl substitution |
| 2-Chlorophenol | 8.3-8.6 | Reference for Cl effect |
| 4-Chlorophenol | 9.1-9.4 | Position-dependent Cl effect |
| Phenol (unsubstituted) | 10.0 | Base reference |
The infrared spectrum of 2-Chloro-4-(tert-pentyl)phenol exhibits characteristic absorption bands that provide definitive structural identification. The phenolic hydroxyl group produces a broad, strong absorption in the 3200-3600 cm⁻¹ region [9] [10], with the exact position depending on hydrogen bonding interactions. In the solid state or concentrated solutions, intermolecular hydrogen bonding shifts this absorption to lower frequencies (around 3200-3400 cm⁻¹), while in dilute solution, the free hydroxyl stretch appears near 3600 cm⁻¹.
Aromatic carbon-carbon stretching vibrations manifest as strong absorptions at approximately 1500 and 1600 cm⁻¹ [9] [10], characteristic of the benzene ring system. The carbon-oxygen stretching frequency appears as a strong band in the 1050-1300 cm⁻¹ region, while carbon-chlorine stretching occurs in the 600-800 cm⁻¹ range with variable intensity depending on the molecular environment.
The tert-pentyl substituent contributes characteristic alkyl carbon-hydrogen stretching absorptions in the 2800-3000 cm⁻¹ region, with methyl group symmetric and asymmetric stretches clearly distinguishable. Aliphatic carbon-hydrogen bending modes appear in the 1350-1450 cm⁻¹ region, providing additional structural confirmation.
| Functional Group | Frequency Range (cm⁻¹) | Description |
|---|---|---|
| O-H stretch (phenolic) | 3200-3600 | Broad absorption, hydrogen-bonded |
| C=C stretch (aromatic) | 1500, 1600 | Strong aromatic ring vibrations |
| C-O stretch | 1050-1300 | Strong C-O stretching |
| C-Cl stretch | 600-800 | Variable intensity |
| Fingerprint region | 600-1400 | Complex, compound-specific pattern |
¹H NMR spectroscopy provides detailed structural information through characteristic chemical shift patterns. The phenolic hydroxyl proton appears as a broad, exchangeable signal in the 4.5-10.0 ppm range, with the exact position depending on hydrogen bonding and exchange conditions. In deuterated solvents, this signal may be broadened or disappear entirely due to rapid exchange.
Aromatic protons exhibit distinct chemical shifts reflecting their electronic environment. Protons ortho to the hydroxyl group typically appear in the 6.5-7.5 ppm region, while those meta to the hydroxyl group are observed at 7.0-8.0 ppm. The electron-withdrawing effects of both chlorine and hydroxyl substituents contribute to downfield shifting of these signals.
The tert-pentyl substituent produces characteristic multipicity patterns. The methyl groups attached to the quaternary carbon appear as a singlet around 1.0-1.3 ppm, while the methylene group adjacent to the quaternary carbon shows as a quartet in the 2.0-2.5 ppm region due to coupling with the methyl groups of the ethyl portion.
¹³C NMR spectroscopy reveals the carbon framework structure with aromatic carbons appearing in the 115-140 ppm region. The quaternary carbon of the tert-pentyl group typically resonates around 35-40 ppm, while the methyl carbons appear at 25-35 ppm. The carbon bearing the hydroxyl group shows characteristic downfield shifting to approximately 150-160 ppm due to the electron-withdrawing oxygen substituent.
| Proton Environment | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |
|---|---|---|
| Phenolic O-H | 4.5-10.0 | N/A |
| Aromatic H (ortho to OH) | 6.5-7.5 | 115-130 |
| Aromatic H (meta to OH) | 7.0-8.0 | 125-140 |
| tert-Pentyl CH₃ groups | 1.0-1.3 | 25-35 |
| tert-Pentyl quaternary C | N/A | 35-40 |
UV-Vis spectroscopy of 2-Chloro-4-(tert-pentyl)phenol reveals characteristic phenolic chromophore absorption patterns with modifications due to substituent effects. The compound exhibits two primary absorption bands corresponding to π→π* transitions within the aromatic system [11] [12].
The B-band, typically observed in the 200-220 nm region, represents a high-intensity absorption (εmax >10⁴ L mol⁻¹ cm⁻¹) corresponding to the primary aromatic transition. The chloro substituent may cause a slight bathochromic (red) shift of this band due to its electron-withdrawing character and ability to participate in extended conjugation.
The C-band appears in the 250-280 nm region with moderate intensity (εmax 10²-10³ L mol⁻¹ cm⁻¹) and shows sensitivity to hydrogen bonding interactions and solvent effects. This band often exhibits fine structure in nonpolar solvents but becomes broadened in polar, hydrogen-bonding media.
The phenolic chromophore typically produces a characteristic absorption in the 270-290 nm region [11] [13], which may be enhanced or shifted by the chloro substitution. The tert-pentyl group, being saturated and non-conjugated, does not significantly affect the electronic transitions but may influence the overall spectral appearance through steric effects on planarity.
| Transition | Wavelength Range (nm) | Absorption Coefficient |
|---|---|---|
| B-band (π→π*) | 200-220 | High (>10⁴ L mol⁻¹ cm⁻¹) |
| C-band (π→π*) | 250-280 | Moderate (10²-10³ L mol⁻¹ cm⁻¹) |
| Phenolic chromophore | 270-290 | Moderate |
The chromatographic behavior of 2-Chloro-4-(tert-pentyl)phenol in reverse-phase liquid chromatography systems reflects its amphiphilic molecular structure and ionization characteristics. On standard C18 (octadecyl-bonded silica) stationary phases, the compound exhibits moderate to high retention factors (k' = 2-10) depending on mobile phase composition and pH conditions [14] [15].
The primary retention mechanism involves van der Waals interactions between the hydrophobic tert-pentyl substituent and the alkyl chains of the stationary phase [14]. This interaction is enhanced by the significant steric bulk of the tert-pentyl group, which provides substantial surface area for hydrophobic contact with the C18 ligands. The chloro substituent contributes additional retention through dipole-induced dipole interactions with the stationary phase.
Mobile phase composition significantly influences retention behavior. In acetonitrile-water systems, typical for chlorophenol analysis [15], retention decreases with increasing organic modifier concentration as the mobile phase becomes more capable of solvating the hydrophobic portions of the molecule. Optimal separation conditions typically employ 40-80% acetonitrile, depending on the specific analytical requirements and presence of other analytes.
pH effects are particularly pronounced due to the ionizable phenolic hydroxyl group. At pH values significantly below the pKa (8.81), the compound exists in its neutral, more hydrophobic form, resulting in maximum retention. As the pH approaches and exceeds the pKa value, progressive ionization to the phenolate anion occurs, dramatically reducing retention due to increased hydrophilicity and potential electrostatic repulsion from residual silanol groups on the stationary phase [8].
Temperature effects follow typical thermodynamic principles, with retention generally decreasing at elevated temperatures due to reduced van der Waals interactions and increased molecular motion. However, the temperature coefficient may be smaller than for simple alkylbenzenes due to the complex interplay of hydrophobic and polar interactions.
| Parameter | Reverse-Phase HPLC Characteristics |
|---|---|
| Stationary Phase | C18 (octadecyl-bonded silica) |
| Mobile Phase Composition | Acetonitrile/Water (40-80% organic) |
| Retention Mechanism | Van der Waals forces (primary) |
| Key Interactions | Hydrophobic tert-pentyl group interaction |
| pH Dependence | Strong pH dependence near pKa |
| Typical Retention Factor (k') | Moderate to high (2-10) |
Corrosive;Irritant